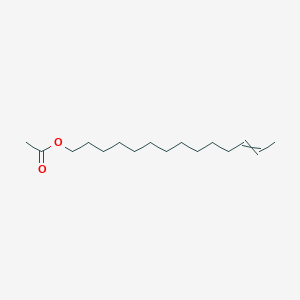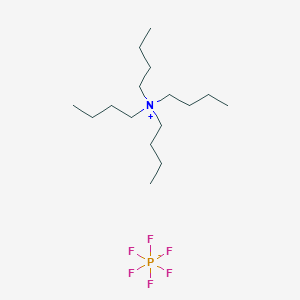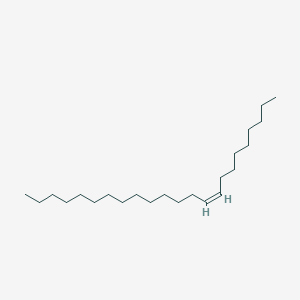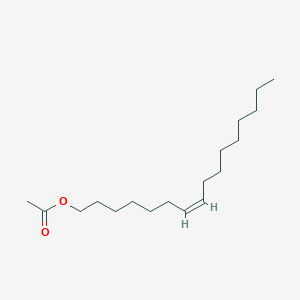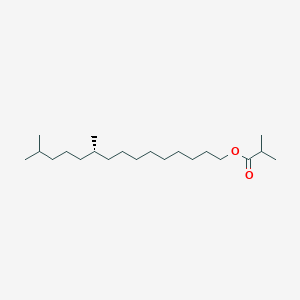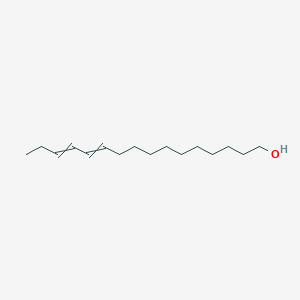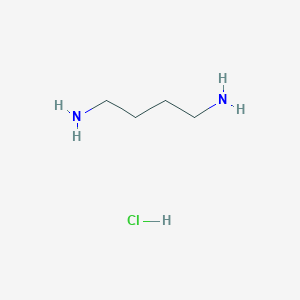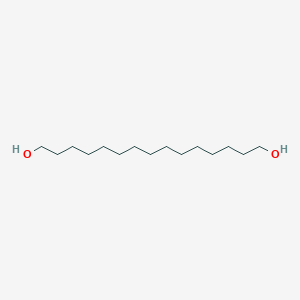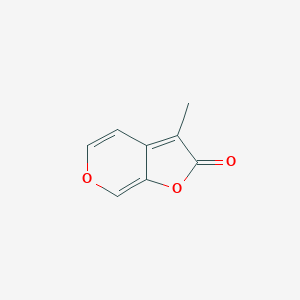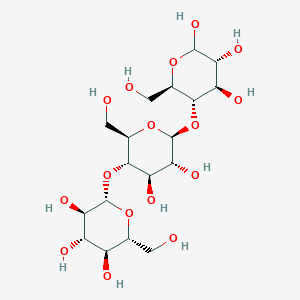
Cellotriose
説明
Cellotriose is a naturally occurring trisaccharide composed of three glucose molecules linked together by glycosidic bonds. It is found in many plant materials, including wheat, corn, and rice, as well as in some fruits and vegetables. It is also a component of many polysaccharides, such as cellulose, starch, and glycogen. Cellotriose is an important structural component of many biological systems, including cell walls, cell membranes, and extracellular matrix. It plays an important role in a variety of metabolic processes, including energy storage and transport.
科学的研究の応用
Prebiotic Potential
Cellotriose is a non-digestible oligosaccharide that has attracted interest from the food industry as a potential prebiotic . Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The use of cellotriose as a prebiotic could potentially influence the gut microbiome composition, promoting immune-modulatory health effects .
Food Industry Applications
The food industry has shown interest in cellotriose due to its potential as a prebiotic . It can be used in the formulation of functional foods, which are foods that have a potentially positive effect on health beyond basic nutrition.
Defined Synthesis of Cellotriose
Research has been conducted on the defined synthesis of cellotriose, as this oligosaccharide is believed to be the most potent prebiotic in the mixture . The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α-D-glucose 1-phosphate as acceptor and donor substrate, respectively .
Production of Cellotriose
Engineering of cellobiose phosphorylase has been explored for the production of cellotriose . An optimised variant of CBP was found to convert cellobiose to cellotriose with a molar yield of 73% . Both cellobiose and glucose can be used as acceptor for cellotriose production .
Pharmaceutical Applications
Due to its potential prebiotic properties, cellotriose could be used in the pharmaceutical industry for the development of drugs that target the gut microbiome .
Research Tool in Microbiology
Cellotriose can be used as a research tool in microbiology, particularly in the study of enzymes like cellobiose phosphorylase and their role in the metabolism of complex carbohydrates .
作用機序
Target of Action
Cellotriose, also known as D-(+)-Cellotriose, is primarily targeted by various bacteria and fungi that produce cellulase enzymes . These enzymes, which include endoglucanases and exoglucanases, act on the chains of cellulose, resulting in the release of glucose and cellobiose .
Mode of Action
The interaction of cellotriose with its targets involves a process known as cellulolysis. In this process, cellulase enzymes bind to cellulose surfaces and generate new chain ends by hydrolyzing β-1,4-D-glycosidic bonds . Exoglucanases, in particular, bind to free chain ends and hydrolyze glycosidic bonds in a processive manner, releasing cellobiose units .
Biochemical Pathways
The action of cellulase enzymes on cellotriose affects several biochemical pathways. The degradation of cellulose releases cellobiose and longer cellodextrins, which are imported and further degraded in the cytosol to fuel the cells . This process involves the action of several cellulases gathered in extracellular multi-enzyme complexes called cellulosomes .
Pharmacokinetics
It is known that the compound is involved in the process of cellulolysis, which involves the breakdown of cellulose into simpler sugars . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cellotriose and their impact on bioavailability would be an interesting area for future research.
Result of Action
The action of cellulase enzymes on cellotriose results in the release of glucose and cellobiose . This process is essential for the efficient digestion of cellulose. The resulting sugars can then be used as a source of energy for various cellular processes .
Action Environment
The action of cellulase enzymes on cellotriose is influenced by several environmental factors. For instance, the presence of other enzymes can affect the rate of cellulolysis. The synergistic action of cellulase components has been explained by a competitive adsorption mechanism where the endoglucanase action is accelerated along with successive desorption of this enzyme . Additionally, the spatial heterogeneity of the cellulose surface and enzyme crowding can lead to a reduction in hydrolysis rates .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-ZWSAEMDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cellotriose | |
CAS RN |
33404-34-1 | |
| Record name | D-Glucose, O-D-glucopyranosyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
ANone: Cellotriose acts as a damage-associated molecular pattern (DAMP) in plants, triggering responses related to cell wall integrity. [] In Arabidopsis, it interacts with the CELLOOLIGOMER RECEPTOR KINASE1 (CORK1) receptor, leading to immune responses such as reactive oxygen species production, defense gene activation, and biosynthesis of defense hormones. [] Interestingly, cellotriose also plays a crucial role in the symbiotic relationship between the fungus Piriformospora indica and Arabidopsis. [] It activates a poly(A) ribonuclease in the plant, ultimately influencing root development and plant growth. []
ANone: Cellotriose acts as a key elicitor for the pathogenic lifestyle of several Streptomyces species that cause common scab disease in root and tuber crops. [, ] The bacteria recognize cellotriose through the substrate-binding protein CebE. [, , ] This recognition triggers the production of thaxtomin phytotoxins, the primary virulence factors of these bacteria. [, ]
ANone: Cellotriose is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
ANone: While the provided research primarily focuses on biological activity and structural studies, specific spectroscopic data like NMR and FTIR spectra are detailed in some studies investigating the degradation of cellotriose. [, ] For instance, these techniques help analyze the products formed from cellotriose degradation in oxidative and alkaline media, providing insights into the compound's chemical reactivity. [, ]
ANone: The provided research primarily focuses on the biological aspects of cellotriose, and there is limited information regarding its material compatibility.
ANone: Cellotriose is susceptible to degradation in both oxidative and alkaline environments. [, ] Studies utilizing techniques like HPLC, FTIR, and GC-MS have identified various degradation products formed under these conditions, highlighting the influence of environmental factors on cellotriose stability. [, ]
ANone: Cellotriose serves as both a substrate and product for various enzymes involved in cellulose degradation and synthesis. For instance, β-glucosidases can hydrolyze cellotriose to glucose. [, ] Conversely, some β-glucosidases and cellodextrin phosphorylases can utilize cellotriose as a building block for synthesizing longer cello-oligosaccharides. [, ]
ANone: Several enzymes play crucial roles in cellotriose metabolism. β-Glucosidases are essential for hydrolyzing cellotriose into glucose. [, ] Cellodextrin phosphorylase catalyzes the reversible phosphorolysis of cellotriose, generating glucose 1-phosphate and cellobiose. [] Additionally, endo-β-1,4-glucanases cleave cellotriose from longer cello-oligosaccharides during cellulose degradation. [, ]
ANone: Computational techniques like molecular dynamics (MD) simulations have been valuable in studying the interaction of cellotriose with enzymes like licheninase. [] These simulations help understand the binding energy, structural specificity, and stability of the enzyme-substrate complex. [] Additionally, conformational analysis using force field calculations has been used to understand the three-dimensional structure and energy landscape of cellotriose. [, ]
ANone: Yes, modifications to the cellotriose structure, even subtle ones like reduction of the reducing end, can significantly impact its interaction with enzymes like endo-β-1,4-glucanases. [] These changes might alter the enzyme's binding affinity, cleavage site preference, and overall hydrolytic activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



